4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine
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Overview
Description
4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine is a complex organic compound that features multiple aromatic rings and heteroatoms. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine likely involves multi-step organic synthesis. Typical steps might include:
- Formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
- Introduction of the pyrazole ring via a condensation reaction with a hydrazine derivative.
- Functionalization of the aromatic rings through halogenation and sulfonation reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:
- Use of continuous flow reactors for better control of reaction parameters.
- Implementation of catalytic processes to enhance reaction efficiency.
- Purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1H-pyrazol-5-amine: A simpler analog with fewer substituents.
4-(2,4-dichlorophenyl)-1,3-thiazole: Shares the thiazole ring and dichlorophenyl group.
4-(4-chlorophenyl)sulfanyl derivatives: Compounds with similar sulfanyl linkages.
Uniqueness
4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine is unique due to its combination of multiple aromatic rings, halogen substituents, and heteroatoms, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl4N4S2/c25-14-3-1-13(2-4-14)19-12-30-32(22(19)29)24-31-21(18-10-7-16(27)11-20(18)28)23(34-24)33-17-8-5-15(26)6-9-17/h1-12H,29H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAXSLYILKJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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